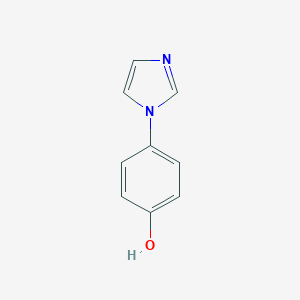

4-(Imidazol-1-yl)phenol

Description

Propriétés

IUPAC Name |

4-imidazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKCUAPYWQDIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143258 | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10041-02-8 | |

| Record name | 4-(1H-Imidazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-hydroxyphenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)imidazole (CAS: 10041-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)imidazole, with the CAS number 10041-02-8, is a heterocyclic aromatic organic compound. It belongs to the phenylimidazole class, characterized by a benzene (B151609) ring linked to an imidazole (B134444) ring.[1] This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The imidazole ring is a crucial pharmacophore found in many natural products like the amino acid histidine and plays a vital role in various biological processes.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical data, and biological relevance of 1-(4-Hydroxyphenyl)imidazole.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-(4-Hydroxyphenyl)imidazole are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 10041-02-8 | [3] |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| Appearance | Light brown to white powder/solid | [4] |

| Melting Point | 204 - 207 °C | [3][4] |

| Boiling Point | No information available | [4] |

| Solubility | Information not readily available, but expected to be soluble in polar organic solvents. | |

| pKa | The -OH group contributes to a lower pKa compared to 1-(4-methoxyphenyl)imidazole. | [5] |

Spectroscopic Profile:

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 1-(4-Hydroxyphenyl)imidazole. While raw spectral data is not provided here, the following analyses have been reported and are available in spectral databases:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the imidazole and phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the nine carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic rings, and C=N and C=C stretching vibrations of the imidazole and phenyl rings.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis of 1-(4-Hydroxyphenyl)imidazole

While a specific, detailed protocol for the direct synthesis of 1-(4-Hydroxyphenyl)imidazole is not extensively documented in readily available literature, a plausible and efficient method is the Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction. This method is widely used for the synthesis of N-aryl imidazoles.

Experimental Protocol: Proposed Synthesis via Ullmann Condensation

This protocol describes a general procedure for the synthesis of 1-(4-hydroxyphenyl)imidazole from imidazole and 4-iodophenol (B32979).

Materials:

-

Imidazole

-

4-Iodophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), 4-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(4-hydroxyphenyl)imidazole.

Diagram of Synthetic Workflow:

Biological Activity and Applications

The imidazole scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]

Estrogen Receptor Interaction

One of the documented applications of 1-(4-Hydroxyphenyl)imidazole is in the study of the estrogenicity of phenolic xenoestrogens.[3] The structural similarity of the 4-hydroxyphenyl moiety to the phenolic A-ring of estradiol (B170435) suggests that this compound may interact with estrogen receptors (ERs).

Mechanism of Action: Compounds with affinity for estrogen receptors typically act as either agonists or antagonists. They bind to the ligand-binding domain of the ER, which can trigger a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene expression. The estrogenic or anti-estrogenic potential of 1-(4-hydroxyphenyl)imidazole can be determined through competitive binding assays and reporter gene assays.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a general procedure to determine the relative binding affinity of 1-(4-hydroxyphenyl)imidazole for the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-Estradiol (radiolabeled ligand)

-

1-(4-Hydroxyphenyl)imidazole (test compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.

-

Assay Setup: In triplicate, set up assay tubes containing a fixed amount of rat uterine cytosol and a fixed concentration of [³H]-estradiol.

-

Competition: Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or 1-(4-hydroxyphenyl)imidazole to the assay tubes.

-

Incubation: Incubate the tubes at 4 °C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-estradiol bound versus the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).

Diagram of Estrogen Receptor Binding Assay Workflow:

Potential as a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of cellular responses to inflammatory cytokines and environmental stress.[7][8] Imidazole-based compounds, particularly pyridinyl-imidazoles, are a well-established class of p38 MAP kinase inhibitors.[9] Given its core imidazole structure, 1-(4-hydroxyphenyl)imidazole represents a scaffold that could be explored for p38 inhibitory activity.

Mechanism of Action: p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade. It is initiated by various cellular stresses and inflammatory signals. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6. MKK3/6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAP kinase typically bind to the ATP-binding site of the enzyme, preventing its catalytic activity.

Diagram of the p38 MAP Kinase Signaling Pathway:

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of 1-(4-hydroxyphenyl)imidazole against p38α kinase.

Materials:

-

Recombinant active p38α kinase

-

Kinase substrate (e.g., ATF2)

-

ATP (Adenosine triphosphate)

-

1-(4-Hydroxyphenyl)imidazole (test compound)

-

A known p38 inhibitor (e.g., SB203580) as a positive control

-

Kinase assay buffer

-

Method for detection of substrate phosphorylation (e.g., phosphospecific antibody for Western blotting, or an ADP-Glo™ kinase assay)

Procedure:

-

Reaction Setup: In a microplate, add the kinase buffer, recombinant p38α kinase, and the substrate.

-

Inhibitor Addition: Add varying concentrations of 1-(4-hydroxyphenyl)imidazole or the positive control inhibitor. Include a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Detection: Detect the amount of phosphorylated substrate using a pre-selected method.

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration to determine the IC₅₀ value.

Conclusion

1-(4-Hydroxyphenyl)imidazole is a valuable compound for researchers in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily implemented. The key reported application lies in the assessment of estrogenic activity, and its structural features suggest potential as a scaffold for developing p38 MAP kinase inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and utilization of this compound in a research setting.

References

- 1. 4-(1H-Imidazol-1-yl)phenol 10041-02-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. asianpubs.org [asianpubs.org]

- 3. scbt.com [scbt.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. benchchem.com [benchchem.com]

- 8. epa.gov [epa.gov]

- 9. 4-(Imidazol-1-yl)phenol (97%) - Amerigo Scientific [amerigoscientific.com]

Spectroscopic Profile of 4-(Imidazol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-(Imidazol-1-yl)phenol, a significant heterocyclic compound in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for 4-(Imidazol-1-yl)phenol is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound typically appears as a powder with a melting point in the range of 204-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-(Imidazol-1-yl)phenol. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a suitable deuterated solvent such as DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for 4-(Imidazol-1-yl)phenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.80 | Singlet | 1H | Phenolic -OH |

| ~8.20 | Singlet | 1H | Imidazole C2-H |

| ~7.70 | Singlet | 1H | Imidazole C4-H |

| ~7.55 | Doublet | 2H | Aromatic C2'-H, C6'-H |

| ~7.10 | Singlet | 1H | Imidazole C5-H |

| ~6.90 | Doublet | 2H | Aromatic C3'-H, C5'-H |

Table 2: ¹³C NMR Spectroscopic Data for 4-(Imidazol-1-yl)phenol

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Aromatic C4' |

| ~136.0 | Imidazole C2 |

| ~130.0 | Imidazole C4 |

| ~129.0 | Aromatic C1' |

| ~123.0 | Aromatic C2', C6' |

| ~118.0 | Imidazole C5 |

| ~117.0 | Aromatic C3', C5' |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The solid sample is typically prepared as a KBr pellet for analysis.

Table 3: IR Spectroscopic Data for 4-(Imidazol-1-yl)phenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 3150 - 3000 | Medium | C-H stretch (aromatic and imidazole) |

| 1610 | Strong | C=C stretch (aromatic ring) |

| 1520 | Strong | C=N stretch (imidazole ring) |

| 1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 4-(Imidazol-1-yl)phenol

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 131 | ~40 | [M - CHO]⁺ |

| 104 | ~30 | [M - C₃H₄N₂]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

A sample of 4-(Imidazol-1-yl)phenol is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

A small amount of 4-(Imidazol-1-yl)phenol (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation of the molecules. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 4-(Imidazol-1-yl)phenol.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Physical Properties of 4-(1H-Imidazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(1H-Imidazol-1-yl)phenol, a molecule of interest in various research fields, including drug discovery and bio-analytical assays. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role in relevant biological and chemical pathways.

Core Physical and Chemical Properties

4-(1H-Imidazol-1-yl)phenol is a white to pale yellow crystalline powder. Its chemical structure consists of a phenol (B47542) ring substituted with an imidazole (B134444) group at the fourth position.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [][2] |

| Molecular Weight | 160.17 g/mol | [][2] |

| Melting Point | 204-206 °C | [][2] |

| Boiling Point | 350.7 °C at 760 mmHg | [] |

| Density | 1.2 g/cm³ | [] |

| Appearance | White to pale yellow powder/solid | [] |

| InChI Key | CYKCUAPYWQDIKR-UHFFFAOYSA-N | [3] |

| SMILES | Oc1ccc(cc1)-n2ccnc2 | [3] |

| CAS Number | 10041-02-8 | [][2] |

Spectral and Physicochemical Data

Solubility: Quantitative solubility data is not widely published. However, based on its chemical structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols. One study notes its dissolution in DMF for use in chemiluminescence assays.

pKa: An experimentally determined pKa for 4-(1H-Imidazol-1-yl)phenol has not been identified in the reviewed literature. The molecule possesses two ionizable groups: the phenolic hydroxyl group and the imidazole ring. The pKa of phenol is approximately 10, and the pKa of the conjugate acid of imidazole is around 7. The electron-withdrawing nature of the imidazole ring is expected to decrease the pKa of the phenolic hydroxyl group, making it slightly more acidic than phenol. Conversely, the phenyl group's electron-withdrawing effect would slightly decrease the basicity of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenol and imidazole rings. The protons on the phenol ring will appear as doublets in the aromatic region. The protons on the imidazole ring will also resonate in the aromatic region with characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretching of the phenolic group (around 3300-3600 cm⁻¹), C-O stretching (around 1200-1260 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (160.17 g/mol ).

Experimental Protocols

Synthesis of 4-(1H-Imidazol-1-yl)phenol:

A documented two-step synthesis method involves an initial Ullmann condensation followed by demethylation.

Step 1: Ullmann Condensation p-Bromoanisole and imidazole are reacted in the presence of a copper catalyst (e.g., cuprous oxide), a base (e.g., cesium carbonate), and a high-boiling solvent (e.g., N-Methyl-2-pyrrolidone, NMP). The reaction mixture is heated, and upon completion, the product, 1-(4-methoxyphenyl)-1H-imidazole, is isolated through extraction and crystallization.

Step 2: Demethylation The intermediate, 1-(4-methoxyphenyl)-1H-imidazole, is demethylated using a strong Lewis acid such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). The final product, 4-(1H-Imidazol-1-yl)phenol, is then obtained after recrystallization.

References

The Expanding Therapeutic Potential of Novel Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) scaffold, a five-membered aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth overview of recent advancements in the anticancer, antimicrobial, and anti-inflammatory activities of new imidazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Imidazole Derivatives

Novel imidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. These compounds have demonstrated efficacy against a wide range of human cancer cell lines, often with mechanisms involving the inhibition of crucial cellular processes like cell division and signaling pathways.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of several recently developed imidazole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class/Reference | Target Cell Line(s) | Key IC50 Values (µM) | Mechanism of Action |

| Imidazole-Chalcones [1] | A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | 7.05 - 63.43 | Tubulin Polymerization Inhibition |

| 4-(1H-imidazol-5-yl)pyridin-2-amines [2] | NCI-60 Panel (various cancers) | Mean IC50: 2.4 and 3.6 for lead compounds | BRAF V600E Inhibition |

| Substituted Imidazoles [3] | T24 (Urothelial) | 56.11 and 67.29 | Modulation of p53, Kras, Apoptosis, NF-κB, PI3K/mTOR |

| Imidazole-Triazole Hybrids [4] | Caco-2 (Colon), HCT-116 (Colon) | 4.67 - 8.45 | Not specified |

| Thiazolyl-Imidazol-2-amine [5] | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization Inhibition |

| Imidazole-Pyridine Hybrids [6] | HeP2 (Cervical), HCT-116 (Colon) | 7.96 and 12.51 | Carbonic Anhydrase IX (CAIX) Inhibition |

Featured Signaling Pathway: Tubulin Polymerization Inhibition

A significant number of imidazole-based anticancer agents function by disrupting microtubule dynamics, which are critical for cell division. These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of tubulin polymerization inhibition by novel imidazole derivatives.

Antimicrobial Activity of Imidazole Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Imidazole derivatives have shown significant promise, exhibiting broad-spectrum activity against both bacteria and fungi.[7][8][9]

Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel imidazole compounds against a panel of pathogenic microbes.

| Compound Class/Reference | Target Microorganism(s) | Key MIC Values (µg/mL) |

| Imidazole Derivatives HL1 & HL2 [7][10] | S. aureus, MRSA, A. baumannii, P. aeruginosa | 625 - >5000 |

| N-substituted Imidazole Aldoximes [11] | E. faecalis, S. aureus, E. coli, K. pneumoniae | 6.25 - 50.0 |

| Imidazole-Dienone Hybrids [12] | Candida spp., S. aureus, S. epidermidis | 4 - 8 |

| Ionic Liquids (ILs) with Imidazole [13] | Candida albicans | 192 - >323 |

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard workflow for determining the antimicrobial efficacy of a new compound involves screening, determining the Minimum Inhibitory Concentration (MIC), and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Caption: Standard workflow for in vitro antimicrobial activity assessment.

Anti-inflammatory Activity of Imidazole Derivatives

Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have been investigated as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[14][15]

Data Summary: In Vivo Anti-inflammatory Activity

The following table summarizes the anti-inflammatory effects of imidazole derivatives, primarily from the carrageenan-induced rat paw edema model.

| Compound Class/Reference | Model | Key Results | Mechanism of Action |

| Di- and Tri-substituted Imidazoles [16] | Carrageenan-induced rat paw edema | 49.6% - 58.0% edema inhibition | Not specified, low ulcerogenic index |

| Schiff's Base Imidazoles [17][18] | Carrageenan-induced paw edema | Significant reduction in paw edema | Reduction of TNF-α and IL-1β |

| Imidazo[2,1-b][2][7][8]thiadiazoles [15] | Carrageenan-induced rat paw edema | Activity comparable or better than Diclofenac | Preferential COX-2 Inhibition |

Featured Signaling Pathway: NF-κB Mediated Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Upon stimulation by inflammatory signals (like TNF-α), the IKK complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some imidazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.[14][17]

Caption: Inhibition of the NF-κB inflammatory pathway by imidazole derivatives.

Detailed Experimental Protocols

This section provides standardized methodologies for the key experiments cited in this guide.

A. MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan (B1609692) product, which is then solubilized and quantified.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized imidazole derivatives (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for another 48-72 hours.

-

MTT Addition: The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or yeast at ~2.5 x 10^3 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The imidazole derivatives are serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.[7]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

C. Carrageenan-Induced Paw Edema Assay

Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by edema (swelling).

Methodology:

-

Animal Acclimatization: Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

-

Grouping and Administration: Animals are divided into groups (n=5-6): a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups receiving different doses of the imidazole derivatives. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Edema Induction: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: The percentage of edema inhibition is calculated at each time point for the treated groups relative to the control group using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

Where ΔV is the change in paw volume (V_t - V0).

-

References

- 1. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of 4-(Imidazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Imidazol-1-yl)phenol, a heterocyclic aromatic compound, is of significant interest in various biochemical applications. It is notably utilized as a highly potent signal enhancer in horseradish peroxidase (HRP)-catalyzed luminol-based chemiluminescence immunoassays, leading to increased sensitivity and signal stability.[1][2][3] Its phenolic structure also allows for its use in studies evaluating the estrogenicity of xenobiotic compounds.[4][5] A thorough understanding of its solubility in different solvents is crucial for its effective use in these applications, as well as for formulation, storage, and handling in research and development.

This technical guide provides a comprehensive overview of the solubility of 4-(Imidazol-1-yl)phenol, including available quantitative data, detailed experimental protocols for solubility determination, and visualizations of its role in key applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Imidazol-1-yl)phenol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10041-02-8 | |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Powder | |

| Melting Point | 204-206 °C | [4] |

| Predicted Water Solubility | 2.41 mg/mL |

Solubility Data

The solubility of 4-(Imidazol-1-yl)phenol is a critical parameter for its application in various assays. The available quantitative and qualitative solubility data are summarized below.

| Solvent | Solubility | Temperature | Method | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | Experimental | Requires sonication; hygroscopic nature of DMSO can affect solubility. | |

| Dimethylformamide (DMF) | Soluble at 0.2% (w/v) | Not Specified | Experimental | This concentration was found to be optimal for its enhancing effect in a chemiluminescence assay. | [3][6][] |

| Acetone | Soluble | Not Specified | Experimental | Used as a solvent for preparing solutions for chemiluminescence assays. | [3][6][] |

| Acetonitrile | Soluble | Not Specified | Experimental | Used as a solvent for preparing solutions for chemiluminescence assays. | [3][6][] |

| Methanol | Soluble | Not Specified | Experimental | Used as a solvent for preparing solutions for chemiluminescence assays. | [3][6][] |

| Water | 2.41 mg/mL | Not Specified | Predicted | This value is based on computational prediction. |

Experimental Protocols for Solubility Determination

Standardized methods are essential for obtaining reliable and reproducible solubility data. The following protocol outlines a general procedure for determining the equilibrium solubility of a solid compound like 4-(Imidazol-1-yl)phenol using the shake-flask method, which is a widely accepted technique.

Objective: To determine the saturation concentration of 4-(Imidazol-1-yl)phenol in a specific solvent at a controlled temperature.

Materials:

-

4-(Imidazol-1-yl)phenol (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-(Imidazol-1-yl)phenol and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of solid 4-(Imidazol-1-yl)phenol to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

-

For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for 4-(Imidazol-1-yl)phenol.

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 4-(Imidazol-1-yl)phenol in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations: Applications of 4-(Imidazol-1-yl)phenol

The following diagrams illustrate the role of 4-(Imidazol-1-yl)phenol in its key applications.

Caption: Workflow of an ELISA utilizing 4-(Imidazol-1-yl)phenol as an enhancer.

Caption: Estrogen receptor signaling pathway relevant to xenoestrogen assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-(IMIDAZOL-1-YL)PHENOL | 10041-02-8 [chemicalbook.com]

- 5. 4-(Imidazol-1-yl)phenol 97 10041-02-8 [sigmaaldrich.com]

- 6. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the crystal structure determination of 4-(Imidazol-1-yl)phenol. While a complete, publicly available single-crystal X-ray diffraction analysis for 4-(Imidazol-1-yl)phenol has not been identified in prominent crystallographic databases, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent structural analysis. Furthermore, it details the compound's known role as a potent signal enhancer in horseradish peroxidase (HRP)–luminol (B1675438) chemiluminescence immunoassays, providing a mechanistic understanding of its application in drug discovery and diagnostics. This guide serves as a foundational resource for researchers engaged in the study of small molecule crystallography and its application in bioanalytical assays.

Introduction

4-(Imidazol-1-yl)phenol is a small organic molecule of significant interest due to its applications in bioanalytical chemistry. It is recognized as a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays. The determination of its three-dimensional atomic arrangement through crystal structure analysis is crucial for understanding its physicochemical properties, which in turn govern its function as an enhancer. This guide presents the theoretical and practical framework for such an analysis.

Physicochemical Properties

A summary of the known physicochemical properties of 4-(Imidazol-1-yl)phenol is provided in Table 1. This data is essential for designing crystallization experiments and for the interpretation of analytical results.

Table 1: Physicochemical Properties of 4-(Imidazol-1-yl)phenol

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Melting Point | 204-206 °C | [1][2] |

| Appearance | White to yellow powder/crystal | [] |

| Boiling Point | 350.7 °C at 760 mmHg | [] |

| Density | 1.2 g/cm³ | [] |

| SMILES | Oc1ccc(cc1)-n2ccnc2 | [1][2] |

| InChI Key | CYKCUAPYWQDIKR-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Synthesis of 4-(Imidazol-1-yl)phenol via Ullmann Condensation

A common and effective method for the synthesis of 4-(Imidazol-1-yl)phenol is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine, in this case, imidazole.[5][6]

Materials:

-

p-Bromoanisole

-

Imidazole

-

Copper catalyst (e.g., CuI)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF, NMP)

-

Boron tribromide (BBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Methyl tert-butyl ether

-

t-Butanol or ethanol (B145695) for recrystallization

Procedure:

-

Ullmann Reaction: In a reaction vessel, combine p-bromoanisole, imidazole, a copper catalyst, and a base in a high-boiling polar solvent. Heat the mixture, typically between 110-140 °C, for 6-15 hours.[4]

-

Extraction: After the reaction is complete, cool the mixture and extract the product into an organic solvent. Wash the organic phase with saturated salt water, separate the layers, and dry the organic phase.

-

Crystallization of Intermediate: Crystallize the intermediate product, 1-(4-methoxyphenyl)-1H-imidazole, from methyl tert-butyl ether.[4]

-

Demethylation: Dissolve the intermediate in a suitable solvent like dichloromethane. Add boron tribromide (molar ratio of intermediate to BBr₃ typically 1:1.5 to 1:3) and stir at 20-30 °C for 6-12 hours.[4]

-

Final Recrystallization: Quench the reaction and purify the final product, 4-(Imidazol-1-yl)phenol, by recrystallization from t-butanol or ethanol to obtain a white solid.[4]

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[7] This often requires screening various crystallization conditions.

General Protocol:

-

Solvent Selection: Dissolve the purified 4-(Imidazol-1-yl)phenol in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Potential solvents include ethanol, methanol, acetone, or mixtures with water.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is one of the simplest methods for growing crystals.

-

Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool down slowly to room temperature or below.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at the atomic level.[7][8][9]

Workflow:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

-

Structure Solution: The collected diffraction data (intensities and positions of the diffracted beams) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Crystal Structure Data (Hypothetical)

As of the date of this publication, a complete crystal structure determination for 4-(Imidazol-1-yl)phenol is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. For illustrative purposes, Table 2 presents a hypothetical set of crystallographic data that would be expected for a small organic molecule of this nature.

Table 2: Hypothetical Crystallographic Data for 4-(Imidazol-1-yl)phenol

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

| Calculated density (g/cm³) | 1.30 |

| R-factor (%) | < 5 |

Signaling Pathway and Mechanism of Action

4-(Imidazol-1-yl)phenol is a known enhancer of the chemiluminescence reaction catalyzed by horseradish peroxidase (HRP) with luminol as the substrate.[10] This property is widely exploited in immunoassays such as ELISA and Western blotting.

The proposed mechanism involves the acceleration of the HRP enzyme turnover.[11] Phenolic enhancers like 4-(Imidazol-1-yl)phenol act as redox mediators. They react rapidly with the reactive intermediates of the peroxidase (compound I and compound II), and the resulting phenoxyl radicals, in turn, oxidize luminol.[11] This leads to a more efficient generation of the excited-state 3-aminophthalate, which is responsible for light emission.[12]

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(Imidazol-1-yl)phenol.

Enhanced HRP-Luminol Chemiluminescence Pathway

Caption: Role of 4-(Imidazol-1-yl)phenol as an enhancer in the HRP-catalyzed luminol chemiluminescence reaction.

Conclusion

While the definitive crystal structure of 4-(Imidazol-1-yl)phenol remains to be publicly reported, this guide provides the essential theoretical and practical framework for its determination. The outlined protocols for synthesis and single-crystal X-ray diffraction are based on established methodologies for similar small organic molecules. A clear understanding of its role as an enhancer in HRP-luminol chemiluminescence, as depicted in the signaling pathway, is vital for its application in developing sensitive bioanalytical assays. This document serves as a valuable resource for researchers aiming to characterize this and similar compounds, bridging the gap between synthesis, structural analysis, and functional application.

References

- 1. 4-(Imidazol-1-yl)phenol 97 10041-02-8 [sigmaaldrich.com]

- 2. 4-(Imidazol-1-yl)phenol 97 10041-02-8 [sigmaaldrich.com]

- 4. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. excillum.com [excillum.com]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 10. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. goldbio.com [goldbio.com]

Potential Biological Targets of 4-(Imidazol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Imidazol-1-yl)phenol is a versatile molecule with demonstrated interactions with key biological systems. This technical guide provides an in-depth analysis of its identified and potential biological targets, focusing on its role as a signal enhancer for horseradish peroxidase (HRP) in chemiluminescent assays and its activity as a xenoestrogen targeting the human estrogen receptor alpha (ERα). This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

4-(Imidazol-1-yl)phenol, a heterocyclic compound featuring both a phenol (B47542) and an imidazole (B134444) moiety, has garnered attention for its significant biological activity. Its structural characteristics allow it to interact with various biological macromolecules, making it a subject of interest in bioanalytical chemistry and endocrinology. This guide will explore the established and putative biological targets of 4-(Imidazol-1-yl)phenol, providing a foundational resource for researchers investigating its mechanism of action and potential applications.

Primary Biological Targets

Horseradish Peroxidase (HRP)

4-(Imidazol-1-yl)phenol is widely recognized as a potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescent immunoassays[1][2]. This enhancement effect is crucial for increasing the sensitivity of various diagnostic assays.

Mechanism of Action:

The primary mechanism involves the acceleration of the HRP catalytic cycle. In the presence of hydrogen peroxide (H₂O₂), HRP is oxidized to a higher oxidation state. 4-(Imidazol-1-yl)phenol acts as a reducing co-substrate, donating an electron to the oxidized HRP and forming a phenoxyl radical. This radical is a more potent oxidizing agent than HRP itself and efficiently oxidizes luminol (B1675438), leading to the generation of an excited-state product (3-aminophthalate) that emits light upon relaxation. This rapid cycling of the enzyme results in a significant amplification of the chemiluminescent signal[3].

Signaling Pathway:

The catalytic cycle of HRP enhanced by 4-(Imidazol-1-yl)phenol can be visualized as follows:

Human Estrogen Receptor Alpha (ERα)

4-(Imidazol-1-yl)phenol has been identified as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen by binding to the estrogen receptor[4][5]. Specifically, it has been evaluated for its estrogenic activity using a Saccharomyces cerevisiae-based Lac-Z reporter assay, suggesting its interaction with the human estrogen receptor alpha (ERα).

Mechanism of Action:

As a xenoestrogen, 4-(Imidazol-1-yl)phenol is believed to bind to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of the yeast-based assay, this leads to the expression of a reporter gene, such as lacZ, which produces an enzyme (β-galactosidase) that can be quantified.

Signaling Pathway:

The estrogenic signaling pathway initiated by 4-(Imidazol-1-yl)phenol is depicted below:

Quantitative Data

Currently, there is limited publicly available quantitative data on the binding affinity or potency of 4-(Imidazol-1-yl)phenol for its biological targets. The primary application in HRP-based assays focuses on its signal-enhancing properties rather than a direct inhibitory or binding constant. While its estrogenic activity has been assessed, specific EC50 or relative potency values from the referenced study by Schultz et al. are not readily accessible in the public domain.

| Target | Parameter | Value | Reference |

| Horseradish Peroxidase (HRP) | Signal Enhancement | Potent Enhancer | [1][2] |

| Estrogen Receptor Alpha (ERα) | Estrogenic Activity | Identified as a xenoestrogen | [4][5] |

| EC50 / Relative Potency | Data not available |

Experimental Protocols

Chemiluminescence Enhancement Assay

This protocol provides a general workflow for assessing the signal-enhancing properties of 4-(Imidazol-1-yl)phenol in an HRP-based chemiluminescence assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Horseradish Peroxidase (HRP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of luminol in a suitable solvent (e.g., DMSO) and then dilute it in an appropriate buffer.

-

Prepare a stock solution of hydrogen peroxide (H₂O₂) in deionized water.

-

Prepare a stock solution of 4-(Imidazol-1-yl)phenol in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well white microplate, add the HRP solution, luminol solution, and the 4-(Imidazol-1-yl)phenol solution (or solvent control).

-

To initiate the reaction, add the hydrogen peroxide solution to each well.

-

Immediately measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Compare the relative light units (RLU) generated in the presence and absence of 4-(Imidazol-1-yl)phenol to determine the signal enhancement.

-

Saccharomyces cerevisiae-based Lac-Z Reporter Assay for Estrogenicity (Yeast Estrogen Screen - YES)

This protocol outlines the general steps for determining the estrogenic activity of a compound using a recombinant yeast strain.

Methodology:

-

Yeast Culture:

-

Culture the recombinant Saccharomyces cerevisiae strain, which contains the human estrogen receptor (hERα) and a reporter plasmid with the lacZ gene under the control of an estrogen response element (ERE), in an appropriate growth medium.

-

-

Compound Exposure:

-

Prepare serial dilutions of 4-(Imidazol-1-yl)phenol and a positive control (e.g., 17β-estradiol) in the assay medium.

-

In a 96-well plate, add the yeast culture and the different concentrations of the test compounds.

-

-

Incubation and Lysis:

-

Incubate the plate for a sufficient period (e.g., 24-72 hours) to allow for the activation of the reporter gene and production of β-galactosidase.

-

After incubation, lyse the yeast cells to release the β-galactosidase.

-

-

Enzymatic Reaction and Measurement:

-

Add a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG) or o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the absorbance against the concentration of 4-(Imidazol-1-yl)phenol.

-

From the curve, determine the EC50 value, which is the concentration that elicits 50% of the maximal response.

-

Conclusion

4-(Imidazol-1-yl)phenol demonstrates clear interactions with at least two significant biological targets: horseradish peroxidase and the human estrogen receptor alpha. Its role as a signal enhancer for HRP is well-established and utilized in various bioanalytical applications. Its potential as a xenoestrogen warrants further investigation to quantify its potency and understand its potential endocrine-disrupting effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities of this compound and its derivatives. Future studies should focus on obtaining precise quantitative data for its interaction with ERα and exploring other potential biological targets to fully elucidate its pharmacological and toxicological profile.

References

Thermogravimetric Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Imidazol-1-yl)phenol, a heterocyclic compound containing both a phenol (B47542) and an imidazole (B134444) moiety, is a versatile building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for applications in drug formulation, synthesis, and the development of novel materials. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This guide details the application of TGA to 4-(Imidazol-1-yl)phenol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Imidazol-1-yl)phenol is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Melting Point | 204-206 °C |

| Appearance | Pale cream to brown powder[1] |

| CAS Number | 10041-02-8 |

Thermogravimetric Analysis (TGA) Data

While specific TGA data for 4-(Imidazol-1-yl)phenol is not available in the public domain, the following table presents representative data based on the thermal behavior of analogous imidazole and phenolic compounds. This data is intended to be illustrative of the expected thermal decomposition profile.

| Parameter | Representative Value | Description |

| Onset Decomposition Temperature (T_onset) | ~250 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | ~300 - 400 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |

| Final Residue at 800 °C | < 10% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |

Experimental Protocol for Thermogravimetric Analysis

A standard experimental protocol for conducting TGA on a solid sample like 4-(Imidazol-1-yl)phenol is detailed below. This protocol is based on common practices for the analysis of organic compounds, including phenolic resins and imidazole derivatives.[2][3]

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

4.2. Sample Preparation

-

Ensure the 4-(Imidazol-1-yl)phenol sample is in a fine powder form to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

4.3. TGA Parameters

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.[2][3]

-

Atmosphere: The analysis should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Data Acquisition: Record the sample mass (TGA curve) and the rate of mass change (DTG curve) as a function of temperature.

4.4. Experimental Workflow

The logical flow of a typical TGA experiment is illustrated in the diagram below.

Thermal Decomposition Pathway

The thermal decomposition of 4-(Imidazol-1-yl)phenol is expected to be a complex process involving the degradation of both the imidazole and phenol rings. Based on studies of related compounds, the decomposition likely proceeds through a multi-step mechanism.

The initial decomposition is anticipated to involve the cleavage of the C-N bond linking the phenyl and imidazole rings, as well as the fragmentation of the imidazole ring itself. At higher temperatures, the phenolic component will degrade, leading to the formation of various gaseous products. The proposed logical relationship for the thermal decomposition is depicted below.

References

Quantum Mechanical Calculations for 4-(Imidazol-1-yl)phenol: A Technical Guide

This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the electronic and structural properties of 4-(Imidazol-1-yl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical basis, computational methodologies, and key findings derived from such studies. The imidazole (B134444) moiety is a crucial component in many biologically active compounds, and understanding its quantum mechanical properties is vital for rational drug design and materials science.[1][2]

Introduction to Computational Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems.[1][3] For a molecule like 4-(Imidazol-1-yl)phenol, these calculations can provide valuable insights into its geometric structure, electronic characteristics, and spectroscopic signatures. This data is critical for understanding its reactivity, stability, and potential interactions in a biological environment.[3][4] Computational studies allow for the exploration of molecular properties that may be difficult or costly to measure experimentally.

Computational Methodology

The theoretical calculations for imidazole derivatives are consistently performed using the Gaussian suite of programs, with DFT being the method of choice. A common and reliable approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6][7] This is typically paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[3][5][6][7]

Geometry Optimization

The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically varied until the lowest energy conformation is found.[1][7] Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.[8]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[1][3][5] The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[4][6][7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating the regions most susceptible to electrophilic and nucleophilic attack.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.[2][9]

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing atomic charges.[3]

Spectroscopic Predictions

Quantum mechanical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation:

-

Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the positions of peaks in IR and Raman spectra.[5]

-

Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic shielding tensors for predicting ¹H and ¹³C NMR chemical shifts.[2][10]

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.[5][9]

Key Calculated Properties

The following tables summarize the kind of quantitative data that can be obtained from quantum mechanical calculations on 4-(Imidazol-1-yl)phenol, based on typical values for similar imidazole derivatives found in the literature.

Table 1: Key Quantum Chemical Parameters

| Parameter | Value | Unit | Significance |

| EHOMO | -5.0 to -6.5 | eV | Electron-donating ability |

| ELUMO | -1.0 to -2.5 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 2.5 to 4.5 | eV | Chemical reactivity and stability[6][7] |

| Ionization Potential (I) | 5.0 to 6.5 | eV | Energy required to remove an electron[1][6] |

| Electron Affinity (A) | 1.0 to 2.5 | eV | Energy released upon gaining an electron[6] |

| Electronegativity (χ) | 3.0 to 4.5 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 1.2 to 2.3 | eV | Resistance to change in electron distribution[6] |

| Chemical Softness (S) | 0.4 to 0.8 | eV⁻¹ | Reciprocal of hardness[6] |

| Electrophilicity Index (ω) | 4.0 to 6.0 | eV | Propensity to accept electrons[6][7] |

| Dipole Moment (μ) | 2.0 to 4.0 | Debye | Molecular polarity |

Table 2: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Typical Calculated Value | Unit |

| Bond Length | C-N (Imidazole-Phenol) | 1.40 - 1.45 | Å |

| Bond Length | C=N (Imidazole) | 1.30 - 1.35 | Å |

| Bond Length | C-O (Phenol) | 1.35 - 1.40 | Å |

| Bond Angle | C-N-C (Imidazole) | 105 - 110 | Degrees |

| Dihedral Angle | Imidazole-Phenol | 20 - 45 | Degrees[11] |

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical analysis of a molecule like 4-(Imidazol-1-yl)phenol.

Conclusion

Quantum mechanical calculations offer a powerful and insightful approach to studying the properties of 4-(Imidazol-1-yl)phenol. By employing methods like DFT, researchers can gain a detailed understanding of its structural, electronic, and spectroscopic characteristics. This knowledge is invaluable for applications in medicinal chemistry and materials science, enabling the prediction of molecular behavior and the design of new functional molecules. The synergy between computational predictions and experimental validation continues to be a driving force in modern chemical research.

References

- 1. ppor.az [ppor.az]

- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ppor.az [ppor.az]

- 8. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Hirshfeld Surface Analysis of Imidazole Derivatives: A Technical Guide for Researchers

Abstract

Imidazole (B134444) and its derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique physicochemical properties. Understanding the intricate web of intermolecular interactions that govern their solid-state packing is paramount for rational drug design, polymorphism prediction, and the development of novel crystalline materials. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these non-covalent interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Hirshfeld surface analysis to imidazole derivatives. It details the theoretical underpinnings of the method, provides step-by-step experimental and computational protocols, and presents a comparative analysis of quantitative data for a range of imidazole compounds.

Introduction: The Significance of Imidazole Derivatives and Intermolecular Interactions

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its presence in numerous biologically active molecules, including the amino acid histidine and the antihistamine drug cimetidine, underscores its importance in pharmacology. The unique electronic and hydrogen-bonding capabilities of the imidazole ring enable it to participate in a wide array of intermolecular interactions, such as hydrogen bonds (N-H···N, C-H···O, N-H···O), π-π stacking, and van der Waals forces. These interactions dictate the crystal packing, solubility, stability, and ultimately, the bioavailability of imidazole-based active pharmaceutical ingredients (APIs).

Hirshfeld surface analysis, a method based on the partitioning of crystal space into molecular volumes, provides an elegant and intuitive way to explore these interactions. By mapping various properties onto this surface, researchers can gain a detailed understanding of the immediate environment of a molecule within a crystal lattice.

Theoretical Framework of Hirshfeld Surface Analysis

The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the sum of spherical atoms of a molecule (the pro-molecule) is equal to the contribution from all other molecules in the crystal.[1] This surface effectively encapsulates the molecule, and its shape is determined by the intermolecular contacts with its neighbors.

Several key properties are mapped onto the Hirshfeld surface to visualize and quantify intermolecular interactions:

-

d_norm (Normalized Contact Distance): This is the most commonly used property. It is a normalized distance that combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface). Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).[2]

-

Shape Index and Curvedness: These properties describe the shape of the surface. The shape index is sensitive to the local curvature and can identify complementary "bumps" (positive shape index) and "hollows" (negative shape index) where molecules fit together. Curvedness is a measure of the overall curvature of the surface, with flat regions often indicating π-π stacking interactions.

-